![molecular formula C28H26ClFN2O2 B2685745 4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533874-87-2](/img/structure/B2685745.png)
4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes both chlorophenyl and fluorophenyl groups, contributing to its distinct chemical and pharmacological properties.
準備方法
The synthesis of 4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the cyclopentanecarbonyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with cyclopentanone under acidic conditions to form the cyclopentanecarbonyl intermediate.
Introduction of the fluorophenyl group: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base to introduce the fluorophenyl group.
Cyclization to form the benzodiazepine core: The final step involves the cyclization of the intermediate with methylamine to form the benzodiazepine core.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
科学的研究の応用
Anxiolytic Properties
Benzodiazepines are primarily known for their anxiolytic effects. The compound enhances the action of gamma-aminobutyric acid (GABA) at the GABA-A receptor, which is crucial for its anxiolytic activity. Research indicates that derivatives of benzodiazepines can offer improved efficacy and reduced side effects compared to traditional anxiolytics like diazepam .
Neuroprotective Effects
Recent studies have suggested that certain benzodiazepine derivatives exhibit neuroprotective properties, potentially beneficial in conditions such as neurodegenerative diseases. The specific structural modifications in this compound may enhance its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neuropharmacology.
Antidepressant Activity
There is emerging evidence that some benzodiazepine derivatives possess antidepressant properties. The modulation of GABA-A receptors may contribute to mood stabilization and reduction of depressive symptoms . This compound's unique structure could provide a new avenue for developing antidepressants with fewer side effects than current options.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of benzodiazepines. The presence of specific substituents, such as the chlorophenyl and fluorophenyl groups in this compound, can significantly influence its binding affinity to GABA-A receptors and its overall pharmacological efficacy.
Case Study 1: GABA-A Receptor Modulation
A study published in PubMed highlighted the importance of receptor subtype selectivity in developing new anxiolytics. The compound's ability to selectively modulate certain GABA-A receptor subtypes could lead to reduced side effects commonly associated with traditional benzodiazepines .
Case Study 2: Neuroprotection in Animal Models
In preclinical trials involving animal models of neurodegeneration, derivatives similar to this compound demonstrated significant neuroprotective effects. These studies emphasize the potential for developing therapies targeting conditions like Alzheimer's disease through compounds that modulate GABAergic signaling pathways.
Comparative Analysis Table
作用機序
The mechanism of action of 4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect. This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic, sedative, and anticonvulsant properties.
類似化合物との比較
4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can be compared with other benzodiazepine derivatives, such as diazepam, lorazepam, and clonazepam. While all these compounds share a common benzodiazepine core, they differ in their substituent groups, which influence their pharmacological properties. For example:
Diazepam: Known for its long duration of action and use in the treatment of anxiety and muscle spasms.
Lorazepam: Has a shorter duration of action and is commonly used for its anxiolytic and sedative effects.
Clonazepam: Primarily used as an anticonvulsant and for the treatment of panic disorders.
The unique combination of chlorophenyl and fluorophenyl groups in this compound contributes to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications.
生物活性
The compound 4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a novel derivative within the benzodiazepine family. Benzodiazepines are widely recognized for their pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. This article explores the biological activity of this specific compound through various studies and findings.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in predicting the biological behavior of benzodiazepine derivatives. Studies indicate that modifications on the benzodiazepine core can significantly affect receptor affinity and pharmacological effects. For instance:
- Substituents on the aromatic rings : The presence of halogen atoms (like chlorine and fluorine) has been shown to enhance activity at benzodiazepine receptors due to increased lipophilicity and potential interactions with receptor sites .
- Cyclopentanecarbonyl moiety : This structural feature may influence the conformation and stability of the compound, potentially enhancing its binding affinity to GABA_A receptors.
Anxiolytic and Anticonvulsant Activities
Research on related compounds in the benzodiazepine class has demonstrated significant anxiolytic and anticonvulsant properties. For example:
- Compounds with similar structures have shown efficacy in reducing anxiety-like behaviors in animal models .
- The introduction of specific substituents often correlates with enhanced anticonvulsant activity, suggesting that this compound may also exhibit these properties.
Analgesic and Antioxidant Effects
Recent studies have highlighted that certain benzodiazepine derivatives possess notable analgesic and antioxidant activities:
- Antinociceptive Activity : Compounds structurally related to this compound exhibited significant reductions in pain responses in acetic acid-induced writhing tests .
- Antioxidant Activity : The ability to scavenge free radicals was assessed using DPPH assays, indicating that these compounds can mitigate oxidative stress .
Study 1: In Vivo Evaluation
A study evaluating a closely related benzodiazepine derivative demonstrated significant anxiolytic effects in rodent models when administered at doses ranging from 50 to 100 mg/kg. Behavioral assessments indicated reduced anxiety levels compared to controls .
Study 2: Neuroprotective Effects
Another investigation focused on neuroprotective properties against oxidative stress in neuronal cell lines. Compounds similar to our target demonstrated a capacity to lower intracellular reactive oxygen species (ROS) levels and protect against apoptosis induced by oxidative insults .
Research Findings Summary
特性
IUPAC Name |
4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClFN2O2/c1-18-4-13-24-23(16-18)26(19-5-11-22(30)12-6-19)32(17-25(33)31-24)27(34)28(14-2-3-15-28)20-7-9-21(29)10-8-20/h4-13,16,26H,2-3,14-15,17H2,1H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMMGXPSAJMUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=C(C=C3)F)C(=O)C4(CCCC4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。